Home > Products > Screening Compounds P137859 > 3-Fluoroglutamate
3-Fluoroglutamate - 97315-76-9

3-Fluoroglutamate

Catalog Number: EVT-256683
CAS Number: 97315-76-9
Molecular Formula: C5H8FNO4
Molecular Weight: 165.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Fluoroglutamate is an isomerase.
Classification and Sources

3-Fluoroglutamate belongs to the class of fluorinated amino acids. It is derived from glutamic acid, which is classified as a non-essential amino acid. The fluorination typically enhances the compound's stability and alters its interaction with biological systems, making it a subject of interest in medicinal chemistry and neurobiology. Its synthesis often involves specific chemical reactions that introduce the fluorine atom at the third carbon position of the glutamate backbone.

Synthesis Analysis

The synthesis of 3-fluoroglutamate can be accomplished through several methods, each varying in complexity and yield. One notable approach involves the electrophilic fluorination of glutamic acid derivatives.

  1. Electrophilic Fluorination: This method utilizes reagents such as N-fluorobenzenesulfonimide to introduce fluorine at the desired position on the glutamate structure. The reaction conditions typically involve:
    • Solvent: Dichloromethane or acetonitrile
    • Temperature: Ambient to slightly elevated temperatures
    • Catalysts: Lewis acids may be employed to facilitate the reaction.
  2. Synthesis from Pyroglutamic Acid: Another route involves starting from pyroglutamic acid, which is subjected to electrophilic fluorination under controlled conditions to yield 3-fluoroglutamate. This method can provide high stereoselectivity and yield.
  3. Radiolabeling Techniques: For applications in imaging, particularly positron emission tomography (PET), 3-fluoroglutamate can be synthesized using radiolabeled fluorine-18 via nucleophilic substitution methods, often involving protected precursors that are deprotected post-reaction to yield the final product with high radiochemical purity .
Molecular Structure Analysis

The molecular structure of 3-fluoroglutamate is characterized by its backbone derived from glutamic acid, with a fluorine atom substituting at the third carbon position.

  • Chemical Formula: C5H8FNO4
  • Molecular Weight: Approximately 179.12 g/mol
  • Functional Groups: The molecule contains an amino group (-NH2), a carboxylic acid group (-COOH), and two additional carboxylate groups due to its glutamate origin.
  • Stereochemistry: The stereochemistry of 3-fluoroglutamate can influence its biological activity, with specific isomers potentially exhibiting unique pharmacological profiles.
Chemical Reactions Analysis

3-Fluoroglutamate participates in various chemical reactions typical of amino acids:

  1. Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield fluorinated amines.
  2. Transamination: It can participate in transamination reactions, exchanging amino groups with other amino acids.
  3. Reactivity with Enzymes: Its structural similarity to glutamate allows it to interact with enzymes that typically act on glutamate, potentially inhibiting or altering their activity.
Mechanism of Action

The mechanism of action for 3-fluoroglutamate primarily revolves around its role as an analogue of glutamate:

  • Neurotransmitter Activity: As a glutamate analogue, it may bind to glutamate receptors (e.g., NMDA receptors), influencing excitatory neurotransmission.
  • Inhibition Studies: Research indicates that 3-fluoroglutamate can act as an inhibitor or modulator of certain metabolic pathways involving glutamate metabolism, particularly in cancer cells that exploit altered glutamine metabolism for growth .
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoroglutamate are crucial for its applications:

  • Solubility: It is generally soluble in water due to its polar functional groups.
  • Melting Point: Specific melting points may vary based on purity but are typically within a range conducive for biological assays.
  • Stability: The presence of fluorine enhances the stability against oxidative degradation compared to non-fluorinated analogues.
Applications

3-Fluoroglutamate has several significant applications in scientific research:

  1. Biochemical Research: It serves as a tool for studying neurotransmitter systems and metabolic pathways involving glutamate.
  2. Imaging Agents: Radiolabeled versions (e.g., with fluorine-18) are utilized in PET imaging to assess tumor metabolism and brain function .
  3. Pharmaceutical Development: Its analogues may be explored for therapeutic potential in treating neurological disorders or cancer by targeting specific metabolic pathways.
Introduction to 3-Fluoroglutamate in Oncological and Neurological Research

Historical Development of Fluorinated Glutamate Analogs in Molecular Imaging

The evolution of fluorinated glutamate analogs parallels advances in understanding tumor metabolism and radiochemistry sophistication. Early PET tracers focused on glucose metabolism, exemplified by [¹⁸F]FDG (2-[¹⁸F]fluoro-2-deoxy-D-glucose), which revolutionized oncology imaging but proved inadequate for tumors exhibiting low glycolytic activity. This limitation spurred interest in alternative metabolic pathways, particularly glutaminolysis—the process whereby glutamine is catabolized to glutamate and subsequently to α-ketoglutarate to fuel the tricarboxylic acid (TCA) cycle. The first-generation glutamine tracer, L-5-[¹¹C]glutamine, demonstrated feasibility but was hampered by carbon-11's short half-life (20 minutes), restricting its clinical utility [1].

The transition to fluorine-18 labeling (half-life: 110 minutes) enabled broader clinical application. Initial efforts focused on 4-fluoroglutamate derivatives (e.g., ¹⁸F-4-fluoroglutamine), which showed promising tumor uptake but faced synthetic challenges due to stereoisomer formation during radiosynthesis [1]. To circumvent this, researchers developed 3-fluoroglutamate and its structural variants, including 4-(3-fluoropropyl)glutamate ([¹⁸F]FSPG) and N-(2-[¹⁸F]fluoropropionyl)-L-glutamate ([¹⁸F]FPGLU) [4] [6] [8]. These compounds retained the biological activity of glutamate while offering improved radiochemical stability and simplified production. Key milestones include the demonstration of in vivo stability against defluorination—a critical advance over earlier fluorinated glutamate analogs like 4-[¹⁸F]fluoroglutamic acid, which showed significant bone uptake indicative of defluorination [4] [6]. The development of specialized purification techniques, including solid-phase extraction and Hypercarb C18 column chromatography, further enhanced radiochemical purity (>95%) and molar activity (>65 GBq/μmol), enabling high-contrast tumor imaging [6].

Table 1: Evolution of Key Fluorinated Glutamate Tracers for PET Imaging

Compound NameStructureKey AdvancementLimitations Overcome
L-5-[¹¹C]GlutamineNatural glutamine with ¹¹C at C5Proof-of-concept for glutamine imagingShort half-life (20 min); rapid metabolism
¹⁸F-4-FluoroglutamineFluorine at C4 positionFirst ¹⁸F-labeled glutamine analogComplex synthesis; stereoisomer formation
[¹⁸F]FSPG ((4S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamate)Fluoropropyl moiety at C4High stability; specific system xc¯ targetingLower tumor uptake than glutamine analogs
[¹⁸F]FPGLU (N-(2-[¹⁸F]Fluoropropionyl)-L-glutamate)N-fluoropropionyl modificationHigh EAAC1 transporter specificityDual transport mechanisms complicate quantification
3-FluoroglutamateFluorine at C3 positionMetabolic trapping without catabolismUnder investigation for clinical translation

Role of 3-Fluoroglutamate in Targeting Aberrant Glutamine Metabolism

Cancer cells exhibit glutamine addiction—a metabolic dependency driven by oncogenic alterations that upregulate glutaminolysis to support biomass production and redox homeostasis. The c-Myc oncogene transcriptionally represses miR-23a/b, leading to overexpression of glutaminase (GLS), the enzyme converting glutamine to glutamate [2] [9]. Additionally, Rho GTPase activation promotes post-translational modifications that enhance GLS activity [2]. 3-Fluoroglutamate enters tumor cells via glutamate-specific transporters, including the sodium-dependent systems (XAG⁻, particularly EAAC1/SLC1A1) and sodium-independent system xc¯ (SLC7A11), which are frequently overexpressed in malignancies [4] [8].

Once internalized, 3-fluoroglutamate undergoes selective enzymatic processing similar to endogenous glutamate but resists complete degradation. It serves as a substrate for glutamate dehydrogenase (GLUD) and potentially transaminases, generating fluorinated analogs of α-ketoglutarate that enter the TCA cycle. However, the C3-fluorination impedes subsequent metabolic steps, leading to metabolic trapping within cells [4] [7]. This accumulation is further amplified in tumors with defective mitochondrial metabolism, where reductive carboxylation of glutamine-derived α-ketoglutarate to citrate becomes essential for lipid biosynthesis [2] [9].

Crucially, 3-fluoroglutamate accumulation correlates with molecular subtypes of cancer. Tumors driven by β-catenin mutations (e.g., hepatocellular carcinoma) exhibit upregulated glutamine synthetase (GS), increasing glutamate pools available for conversion to glutamine [9]. Conversely, c-Myc-driven tumors (e.g., glioblastoma, breast cancer) show elevated GLS expression and glutamate production from glutamine, creating an ideal environment for 3-fluoroglutamate uptake [2] [10]. Preclinical studies demonstrate that tumor-to-muscle ratios of 3-fluoroglutamate analogs reach ~8:1 within 40 minutes post-injection, significantly outperforming glutamine-based tracers in certain models [1] [4].

Table 2: Mechanisms of 3-Fluoroglutamate Uptake and Retention in Tumor Cells

Molecular TargetBiological FunctionRole in CancerTracer Interaction
System xc¯ (SLC7A11)Cystine/glutamate antiporterMaintains redox balance via glutathione synthesisTransports 3-fluoroglutamate; blocked by CPG inhibitor
EAAC1 (SLC1A1)Sodium-dependent high-affinity transporterUpregulated by oncogenic signals (e.g., ATRA)Primary uptake route for [¹⁸F]FPGLU; correlates with EAAC1 expression
ASCT2 (SLC1A5)Sodium-dependent glutamine transporterGlutamine uptake for glutaminolysisMinimal transport of fluorinated glutamate
Glutaminase (GLS)Converts glutamine to glutamateOverexpressed in c-Myc-driven cancersProduces endogenous glutamate; creates demand for analogs
Glutamate Dehydrogenase (GLUD)Converts glutamate to α-ketoglutarateAnaplerosis for TCA cycleProcesses 3-fluoroglutamate to fluorinated α-KG

Significance in Differentiating Glycolytic vs. Glutaminolytic Tumor Phenotypes

Tumors exhibit metabolic heterogeneity that influences imaging strategy and therapeutic response. While many malignancies display the Warburg effect (aerobic glycolysis), others—particularly those with IDH1 mutations, VHL loss, or c-Myc amplification—rely heavily on glutaminolysis [5] [9] [10]. 3-Fluoroglutamate-based PET tracers enable non-invasive classification of these phenotypes, addressing a critical limitation of [¹⁸F]FDG-PET.

In glioblastoma, metabolic subtyping reveals distinct subgroups: glycolytic tumors show elevated [¹⁸F]FDG uptake and expression of HK2, PKM2, and LDHA, while glutaminolytic tumors exhibit preferential uptake of 3-fluoroglutamate analogs and overexpression of ASCT2, GLS1, and xCT (the light chain subunit of system xc¯) [3] [10]. The tumor suppressor NDRG2 inhibits both pathways by suppressing c-Myc via β-catenin downregulation, confirming the reciprocal regulation of glycolysis and glutaminolysis [3]. Clinically, this differentiation has profound implications: IDH-mutant gliomas, which produce the oncometabolite D-2-hydroxyglutarate (2-HG) from glutamine-derived α-ketoglutarate, show enhanced [¹⁸F]FSPG uptake compared to IDH-wildtype counterparts [4] [10].

Comparative PET studies in rodent models demonstrate complementary imaging profiles between [¹⁸F]FDG and 3-fluoroglutamate analogs. While [¹⁸F]FDG accumulates in brain, brown fat, and inflamed tissues—limiting tumor specificity—3-fluoroglutamate derivatives show minimal background uptake in these regions, achieving superior tumor-to-background contrast in glutaminolytic tumors [4] [6]. For example, in hepatocellular carcinoma models, [¹⁸F]FSPG achieves tumor-to-liver ratios of ~5.8:1 at 1-hour post-injection, enabling clear lesion delineation [4]. Moreover, dual-tracer approaches combining [¹⁸F]FDG and 3-fluoroglutamate analogs can stratify tumor heterogeneity, identifying regions dominated by glycolysis versus glutaminolysis within the same lesion [1] [5].

Table 3: Metabolic Phenotype Differentiation Using 3-Fluoroglutamate vs. [¹⁸F]FDG

CharacteristicGlycolytic PhenotypeGlutaminolytic PhenotypeImaging Differentiation
Primary Fuel SourceGlucoseGlutamineHigh [¹⁸F]FDG vs. high 3-fluoroglutamate uptake
Key EnzymesHK2, PKM2, LDHAGLS1, GLUD, ASCT2, xCTImmunohistochemistry correlation with tracer uptake
Oncogenic DriversPI3K/Akt/mTOR, HIF-1αc-Myc, β-catenin, KRASTracer uptake predicts driver mutation status
Tumor MicroenvironmentAcidic (lactate secretion)Oxidative stress (ROS)3-Fluoroglutamate uptake reflects system xc¯ activity
Exemplary Tumor TypesHead and neck SCC, lung adenocarcinomaGlioblastoma, hepatocellular carcinoma, triple-negative breast cancerPhenotype-specific tracer selection improves detection
False Positives with [¹⁸F]FDGHigh in inflammation, brain, muscleMinimal3-Fluoroglutamate avoids non-specific inflammation uptake
Therapeutic ImplicationsSensitive to hexokinase/GAPDH inhibitorsSensitive to GLS1/system xc¯ inhibitorsTracer uptake predicts response to metabolic inhibitors

Properties

CAS Number

97315-76-9

Product Name

3-Fluoroglutamate

IUPAC Name

(2R,3S)-2-amino-3-fluoropentanedioic acid

Molecular Formula

C5H8FNO4

Molecular Weight

165.12 g/mol

InChI

InChI=1S/C5H8FNO4/c6-2(1-3(8)9)4(7)5(10)11/h2,4H,1,7H2,(H,8,9)(H,10,11)/t2-,4-/m0/s1

InChI Key

WUDOIEVYRDRGAN-OKKQSCSOSA-N

SMILES

C(C(C(C(=O)O)N)F)C(=O)O

Solubility

Soluble in DMSO

Synonyms

3-fluoroglutamate
3-fluoroglutamate, threo-isomer
3-fluoroglutamic acid

Canonical SMILES

C(C(C(C(=O)O)N)F)C(=O)O

Isomeric SMILES

C([C@@H]([C@@H](C(=O)O)N)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.